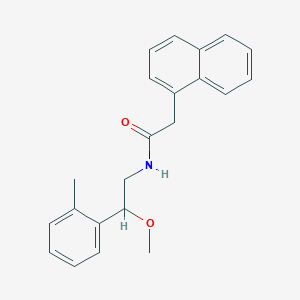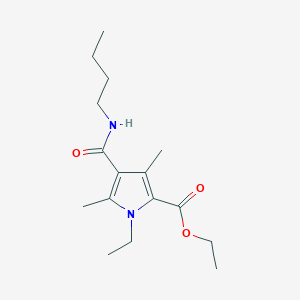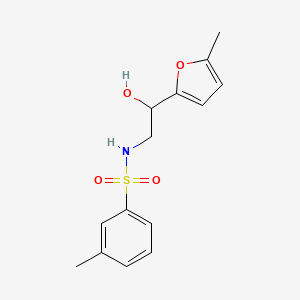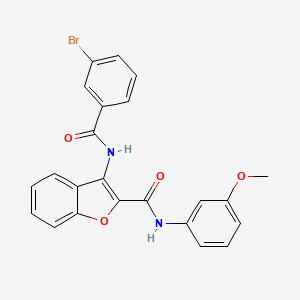![molecular formula C9H19ClN2O B2398766 2-[4-(Aminomethyl)cyclohexyl]acetamide;hydrochloride CAS No. 2413901-21-8](/img/structure/B2398766.png)
2-[4-(Aminomethyl)cyclohexyl]acetamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-(Aminomethyl)cyclohexyl]acetamide;hydrochloride” is a chemical compound with the CAS Number: 2413901-21-8 . It is offered by several suppliers for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered cyclohexyl ring with an aminomethyl (–CH2NH2) group at the 4-position. It also contains an acetamide group (–CO–NH2) attached to the cyclohexyl ring . The compound has a total of 48 bonds, including 18 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 206.72 . It is a powder at room temperature . More specific physical and chemical properties are not well-documented in the available literature.Applications De Recherche Scientifique
Ketamine and Intraocular Pressure in Pediatric Use
Studies on ketamine, a derivative closely related to "2-[4-(Aminomethyl)cyclohexyl]acetamide;hydrochloride," highlight its use in pediatric surgical operations, emphasizing its anesthetic properties without causing respiratory depression. This characteristic makes it especially suitable for pediatric ophthalmic operations, despite the occurrence of nystagmus as an undesirable effect (Yoshikawa & Murai, 1971).
Anesthetic Use in Guinea Pigs
Research demonstrates the effective use of ketamine hydrochloride combined with Acepromazine Maleate in guinea pigs, producing a surgical level of anesthesia quickly and safely. This combination is notable for its fast action, safety, and ease of control, highlighting the compound's utility in veterinary medicine (Shucard, Andrew, & Beauford, 1975).
Chemical Synthesis and Transformation
A study on the reaction of trans-2-Acylaminocyclanols with thionyl chloride reveals the chemical transformations leading to the synthesis of novel compounds. This research underscores the chemical versatility and potential for creating derivatives with specific properties, essential for developing new materials or drugs (Bannard, Gibson, & Parkkari, 1971).
Environmental and Safety Implications
Investigations into the formation pathways and trade-offs between haloacetamides and haloacetaldehydes during water treatment processes highlight the environmental impact of chemical compounds related to "this compound." This research is pivotal in understanding the potential health risks and environmental safety concerns associated with the use of such chemicals (Chuang, McCurry, Tung, & Mitch, 2015).
Development of Novel Opioid Kappa Agonists
A study on the synthesis of a novel series of potent opioid kappa agonists using derivatives of "this compound" demonstrates the compound's role in advancing pharmaceutical research. This research contributes to the development of new therapeutic agents with potential applications in pain management (Costello, James, Shaw, Slater, & Stutchbury, 1991).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-[4-(aminomethyl)cyclohexyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c10-6-8-3-1-7(2-4-8)5-9(11)12;/h7-8H,1-6,10H2,(H2,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAKIWRQKSBIQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)N)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-chlorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2398690.png)

![1-((4-methoxyphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2398692.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2398694.png)

![3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2398697.png)
![2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2398699.png)

![3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2398703.png)

![1-(2-Ethoxyphenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2398706.png)